1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorophenyl and trifluoromethylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The oxadiazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: Similar structure but with a urea group instead of an oxadiazole ring.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups.
Uniqueness
1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and chlorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-13-7-3-10(4-8-13)14(24)9-26-16-23-22-15(25-16)11-1-5-12(6-2-11)17(19,20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJKPUMVWNWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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